Candesartan Acyl-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

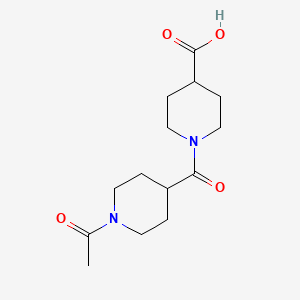

Candesartan Acyl-Glucuronide is a metabolite of Candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. The metabolite forms through the process of glucuronidation, a major pathway for the biotransformation of many drugs, facilitating their excretion. This transformation is significant for understanding the drug's pharmacokinetics and its interaction within the human body.

Synthesis Analysis

Candesartan Acyl-Glucuronide is synthesized through the enzymatic conjugation of Candesartan with glucuronic acid. This process involves liver microsomes and recombinant human UDP-glucuronosyltransferases as catalysts. The study by Alonen et al. (2008) describes the enzyme-assisted synthesis of this metabolite among others, highlighting the role of glucuronidation in drug metabolism (Alonen et al., 2008).

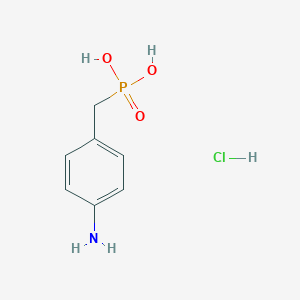

Molecular Structure Analysis

The structure of Candesartan Acyl-Glucuronide involves the conjugation of Candesartan with glucuronic acid at specific sites, leading to the formation of acyl glucuronides. The precise sites of glucuronidation and the molecular structure were elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into the metabolite's chemical nature and its implications for pharmacological research.

Chemical Reactions and Properties

Candesartan Acyl-Glucuronide exhibits properties characteristic of glucuronide conjugates, including increased solubility in water compared to its parent compound. This increased solubility facilitates the metabolite's excretion from the body. The metabolite's formation and its interactions with enzymes like CYP2C8 highlight its role in potential drug-drug interactions and its influence on the drug's pharmacokinetics (Katsube et al., 2021).

Aplicaciones Científicas De Investigación

Cardiovascular Benefits and Heart Failure Management

Candesartan, a highly selective antagonist of the angiotensin II subtype 1 receptor, has demonstrated significant benefits in the management of chronic heart failure (CHF), especially in patients with impaired left ventricular systolic function. Research within the CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program suggests that candesartan reduces morbidity and mortality in CHF patients, highlighting its cardiovascular advantages when used either as an alternative or in addition to ACE inhibitors in treatment regimens for symptomatic CHF. These findings underscore the drug's role in both improving patient outcomes and its tolerability, with the need for renal monitoring being a consideration (Fenton & Scott, 2005).

Pharmacological Profile and Antihypertensive Efficacy

Candesartan cilexetil, as a novel angiotensin II AT1-receptor antagonist (AIIRA), stands out for its superior clinical efficacy compared to other AIIRAs like losartan, boasting a sustained 24-hour action and well-tolerated profile in patients with essential hypertension. Its rapid onset and dose-dependent effects on blood pressure, efficacy in combination therapy, and potential for end-organ protection beyond blood pressure control highlight its pharmacological benefits. This efficacy may partly stem from its highly selective, tight binding to and slow dissociation from the AT1 receptor (Sever, 1999).

Renoprotective Effects and Diabetic Nephropathy

Candesartan has exhibited beneficial end-organ effects on the kidney, which appear to be related not only to its systemic blood pressure reduction capabilities but also to its blockade of intrarenal angiotensin II type I (AT1) receptors. Initial studies have shown a reduction in renal vascular resistance and urinary albumin excretion in patients with hypertension and type 2 diabetes mellitus with microalbuminuria or proteinuria, indicating its usefulness in preventing the development or progression of diabetic nephropathy. These renoprotective effects are supported by large randomized studies and underscore the importance of candesartan in treating diabetic nephropathy (Mimran & Alfaro, 2003).

Direcciones Futuras

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .

Propiedades

Número CAS |

180603-77-4 |

|---|---|

Nombre del producto |

Candesartan Acyl-Glucuronide |

Fórmula molecular |

C₃₀H₂₈N₆O₉ |

Peso molecular |

616.58 |

Sinónimos |

1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.